molecular formula C13H23BO3 B3091060 2-(2,2-dimethyl-3,6-dihydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1215867-50-7

2-(2,2-dimethyl-3,6-dihydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B3091060
CAS RN: 1215867-50-7
M. Wt: 238.13 g/mol
InChI Key: CCGVKRLBJQCNMK-UHFFFAOYSA-N
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Description

This compound is a boronic ester derivative of a pyran ring. Pyrans are a class of organic compounds that consist of a six-membered ring containing five carbon atoms and one oxygen atom . Boronic esters are compounds that contain a boron atom bonded to an oxygen atom and two carbon atoms . They are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .


Molecular Structure Analysis

The molecular structure of this compound would consist of a pyran ring attached to a boronic ester group. The pyran ring is a six-membered ring with five carbon atoms and one oxygen atom . The boronic ester group would consist of a boron atom bonded to an oxygen atom and two carbon atoms .


Chemical Reactions Analysis

Boronic esters are known to undergo a variety of reactions. One of the most common is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of the boronic ester with a halide or pseudohalide in the presence of a palladium catalyst .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, boronic esters are typically stable under normal conditions but can decompose under acidic conditions or when heated .

Scientific Research Applications

Polymer Synthesis and Properties

2-(2,2-Dimethyl-3,6-dihydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is used in the synthesis of polymers. For instance, Fischer, Baier, and Mecking (2013) demonstrated its use in creating heterodisubstituted polyfluorenes with adjustable molecular weights and narrow distributions, yielding nanoparticles with high fluorescence emission. This highlights its potential in fabricating nanoparticles for various applications, including possibly medical imaging and electronics (Fischer, Baier, & Mecking, 2013).

Crystal Structure Analysis

This compound is also central to the study of crystal structures. Liao et al. (2022) explored its derivative for understanding molecular structures, using techniques like X-ray diffraction and Density Functional Theory (DFT). Such studies are crucial for developing new materials with specific physical or chemical properties (Liao, Liu, Wang, & Zhou, 2022).

Organic Light-Emitting Diodes (OLEDs) and Fluorescent Probes

This chemical is utilized in the synthesis of blue-emitting materials for OLEDs, as shown by Hu et al. (2010). Their work indicates the potential for creating efficient, high-performance electronic displays and lighting (Hu, Hiyoshi, Do, & Yamato, 2010). Additionally, its derivatives have been used in the development of fluorescence probes for detecting hydrogen peroxide in cells, suggesting applications in biological sensing and diagnostics (Lampard, Sedgwick, Sun, Filer, Hewins, Kim, Yoon, Bull, & James, 2018).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were used in a Suzuki-Miyaura cross-coupling reaction, it would act as a source of a carbon group that could be coupled to another molecule .

Safety and Hazards

Like all chemicals, this compound should be handled with care. Specific safety data would depend on its exact structure, but in general, boronic esters can be irritants and should be handled with appropriate personal protective equipment .

Future Directions

The future directions for this compound would likely involve further exploration of its reactivity and potential applications in organic synthesis .

properties

IUPAC Name

2-(6,6-dimethyl-2,5-dihydropyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23BO3/c1-11(2)9-10(7-8-15-11)14-16-12(3,4)13(5,6)17-14/h7H,8-9H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCGVKRLBJQCNMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CCOC(C2)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,2-dimethyl-3,6-dihydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,2-dimethyl-3,6-dihydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
2-(2,2-dimethyl-3,6-dihydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 3
Reactant of Route 3
2-(2,2-dimethyl-3,6-dihydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 4
Reactant of Route 4
2-(2,2-dimethyl-3,6-dihydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 5
2-(2,2-dimethyl-3,6-dihydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 6
2-(2,2-dimethyl-3,6-dihydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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